2-cyano-3-phenylpropanethioamide
Description
Properties
IUPAC Name |
2-cyano-3-phenylpropanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCKKJWMDXBRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the established synthetic routes for 2-cyano-3-phenylpropanethioamide, and what experimental conditions are critical for optimizing yield and purity?
- Methodological Answer : The synthesis of cyanoacetamide derivatives typically involves condensation reactions between cyanoacetic acid and substituted anilines or thiols under acidic or basic conditions. For example, highlights the use of alkaline conditions for substitution reactions and acidic conditions for reductions, which can be adapted for synthesizing this compound . Additionally, Knoevenagel condensation (as described in ) with thiobenzamide derivatives may provide a viable pathway. Key parameters include temperature control (20–80°C), solvent selection (e.g., ethanol or THF), and stoichiometric ratios of reagents to minimize side products like hydrolyzed intermediates .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the presence of the cyano group (~110–120 ppm for ) and thioamide protons (~8–10 ppm for ). IR spectroscopy can identify C≡N stretching (~2200 cm) and S-H/N-H vibrations (~2500–3300 cm).
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential maps to assess reactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Experimental Design : Conduct dose-response assays (e.g., DPPH radical scavenging) across multiple concentrations to identify biphasic effects.
- Mechanistic Studies : Use electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) generation under varying pH and redox conditions.
- Meta-Analysis : Compare structural variations (e.g., electron-withdrawing vs. donating substituents on the phenyl ring) across studies to isolate contributing factors .
Q. How can researchers design experiments to probe the enzyme inhibition mechanisms of this compound, particularly targeting cysteine proteases or kinases?
- Methodological Answer :
- Kinetic Assays : Perform time-dependent inhibition assays with papain or caspase-3 to determine and mode of inhibition (competitive/non-competitive).
- Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB: 1L2R) to visualize binding interactions.
- Mutagenesis : Introduce point mutations (e.g., Cys→Ala) in catalytic sites to validate thioamide-specific inhibition .
Q. What methodologies address challenges in scaling up this compound synthesis while maintaining regioselectivity and minimizing waste?
- Methodological Answer :
- Flow Chemistry : Optimize continuous flow reactors for condensation steps to enhance heat/mass transfer and reduce byproducts.
- Green Chemistry : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalytic systems (e.g., CeCl-NaI) for atom economy .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting results in structure-activity relationship (SAR) studies for this compound analogs?
- Methodological Answer :
- Multivariate Analysis : Use principal component analysis (PCA) or partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with bioactivity.
- Cross-Validation : Validate models with external datasets to ensure robustness.
- Contradiction Framework : Apply triangulation (e.g., combining biochemical, computational, and crystallographic data) to reconcile discrepancies .
Q. What ethical and practical considerations apply when sharing experimental data on this compound in open-access repositories?
- Methodological Answer :
- Data Anonymization : Remove proprietary synthesis details while retaining reproducibility-critical information (e.g., reaction conditions).
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via platforms like PubChem or Zenodo.
- Ethical Compliance : Adhere to institutional review boards (IRBs) for studies involving biological samples .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield Optimization | 65–78% (ethanol, 60°C, 12 h) | |
| Antioxidant IC | 12.5 μM (DPPH assay, substituted derivatives) | |
| Enzyme Inhibition () | 0.8 μM (papain, competitive) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
